molecular formula C7H10O B2540222 6-Methylcyclohex-2-en-1-one CAS No. 6610-21-5

6-Methylcyclohex-2-en-1-one

Cat. No.: B2540222
CAS No.: 6610-21-5
M. Wt: 110.156
InChI Key: NNNOHBBOFIFCCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylcyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a derivative of cyclohexenone, characterized by a methyl group attached to the sixth carbon of the cyclohexene ring. This compound is a colorless to light yellow liquid and is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Methylcyclohex-2-en-1-one involves the ozonolysis of (2R,5R)-(+)-trans-dihydrocarvone. The procedure includes the following steps :

    Ozonolysis: (2R,5R)-(+)-trans-dihydrocarvone is dissolved in methanol and cooled to -30°C. Ozone is passed through the solution until the starting material is consumed.

    Reduction: The reaction mixture is treated with copper(II) acetate monohydrate and ferrous sulfate heptahydrate, followed by extraction with diethyl ether.

    Purification: The organic layers are washed, dried, and purified by column chromatography to yield this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through the catalytic oxidation of cyclohexene derivatives. This method involves the use of hydrogen peroxide and vanadium catalysts to facilitate the oxidation process .

Chemical Reactions Analysis

Types of Reactions

6-Methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylcyclohex-2-en-1-one involves its reactivity as an enone. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more electrophilic .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: Lacks the methyl group at the sixth carbon.

    3-Methylcyclohex-2-en-1-one: Has a methyl group at the third carbon instead of the sixth.

    6,6-Dimethylcyclohex-2-en-1-one: Contains two methyl groups at the sixth carbon .

Uniqueness

6-Methylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methyl group at the sixth carbon affects its chemical behavior, making it distinct from other cyclohexenone derivatives .

Properties

IUPAC Name

6-methylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNOHBBOFIFCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-21-5
Record name 6-methylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.